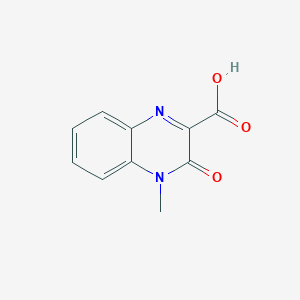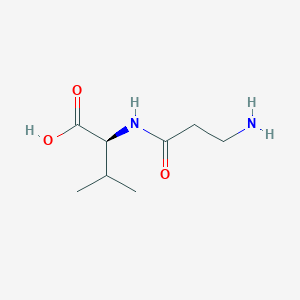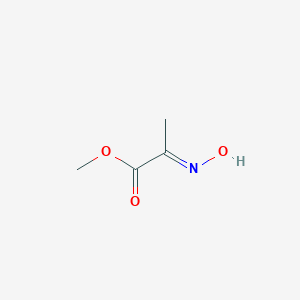
Azepan-3-one
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Azepan-3-one can be synthesized through several methods. One common approach involves the cyclization of 6-aminohexanoic acid or its derivatives. This can be achieved through intramolecular condensation reactions under acidic or basic conditions. Another method involves the reduction of azepan-2,3-dione using suitable reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced via the Beckmann rearrangement of cyclohexanone oxime. This process involves the conversion of cyclohexanone oxime to caprolactam, which can then be further processed to yield this compound. The reaction typically requires the use of strong acids such as sulfuric acid or phosphoric acid as catalysts.
化学反応の分析
Types of Reactions: Azepan-3-one undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form azepan-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield azepane, a saturated seven-membered ring containing a nitrogen atom. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the lactam nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Azepan-2,3-dione.
Reduction: Azepane.
Substitution: N-alkyl or N-acyl this compound derivatives.
科学的研究の応用
Azepan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some this compound derivatives are investigated for their potential use as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
Azepan-3-one is structurally similar to other seven-membered heterocycles, such as:
Azepane: The fully saturated analog of this compound, lacking the carbonyl group.
Caprolactam: The precursor to nylon-6, which is structurally similar but used primarily in polymer production.
Benzazepine: A fused ring system containing a benzene ring and an azepine ring, with different reactivity and applications.
Uniqueness: this compound’s unique combination of a seven-membered ring and a lactam structure gives it distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
類似化合物との比較
- Azepane
- Caprolactam
- Benzazepine
- Oxazepine
- Thiazepine
This detailed overview provides a comprehensive understanding of azepan-3-one, covering its synthesis, reactivity, applications, and comparisons with similar compounds
特性
IUPAC Name |
azepan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGKKJHGZOGVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578377 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171257-01-5 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)


![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)









